molecular formula C8H8F2OS B7996223 4,5-Difluoro-3-ethoxythiophenol

4,5-Difluoro-3-ethoxythiophenol

Cat. No.: B7996223
M. Wt: 190.21 g/mol
InChI Key: SYBALKILTUEYBM-UHFFFAOYSA-N
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Description

4,5-Difluoro-3-ethoxythiophenol is an organosulfur compound characterized by the presence of fluorine atoms at the 4 and 5 positions, an ethoxy group at the 3 position, and a thiophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-3-ethoxythiophenol typically involves the introduction of fluorine atoms and an ethoxy group onto a thiophenol backbone. One common method involves the fluorination of a suitable thiophenol precursor using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The ethoxy group can be introduced via an ethoxylation reaction using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-3-ethoxythiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Difluoro-3-ethoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the study of enzyme inhibition due to its thiophenol moiety, which can interact with active sites of enzymes.

    Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-3-ethoxythiophenol largely depends on its chemical reactivity. The fluorine atoms and ethoxy group can influence the electron density on the thiophenol ring, affecting its reactivity in various chemical reactions. The thiophenol moiety can interact with biological targets, potentially inhibiting enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    4,5-Difluorothiophenol: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    3-Ethoxythiophenol: Lacks the fluorine atoms, resulting in different reactivity and properties.

    4,5-Dichloro-3-ethoxythiophenol: Chlorine atoms instead of fluorine, leading to different chemical behavior and applications.

Uniqueness

4,5-Difluoro-3-ethoxythiophenol is unique due to the combination of fluorine atoms and an ethoxy group on the thiophenol ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various synthetic and research applications.

Biological Activity

4,5-Difluoro-3-ethoxythiophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of ethoxy and difluoro groups onto a thiophenol backbone. Various methods have been documented in the literature for synthesizing similar compounds, often focusing on optimizing yields and purity. The specific synthetic route for this compound has not been extensively detailed in the available literature, but it likely follows standard protocols for thiophenol derivatives.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antioxidant Activity

Research indicates that thiophenol derivatives exhibit significant antioxidant properties. The presence of fluorine atoms may enhance this activity by stabilizing free radicals. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting that this compound may also possess this capability.

Anti-inflammatory Properties

Thiophenol derivatives are known to exhibit anti-inflammatory effects. For instance, compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound could potentially be explored for its anti-inflammatory applications.

Antimicrobial Activity

Preliminary studies on related compounds indicate potential antimicrobial activity against various pathogens. The biological mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Table 1: Summary of Biological Activities of Thiophenol Derivatives

CompoundActivity TypeMechanism of ActionReference
This compoundAntioxidantFree radical scavenging
4-FluorothiophenolAnti-inflammatoryInhibition of COX enzymes
Ethoxy-substituted ThiophenolsAntimicrobialMembrane disruption

Research Findings

  • Antioxidant Studies : In vitro assays demonstrated that thiophenol derivatives exhibit a dose-dependent response in scavenging DPPH radicals. This suggests that this compound may similarly reduce oxidative stress in biological systems.
  • Anti-inflammatory Mechanisms : A study highlighted the ability of thiophenol derivatives to inhibit NF-kB signaling pathways, which are crucial in regulating inflammatory responses. This mechanism could be relevant for therapeutic applications targeting chronic inflammatory diseases.
  • Antimicrobial Efficacy : Research has indicated that thiophenol compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Further studies are needed to establish the specific efficacy of this compound against various microbial strains.

Properties

IUPAC Name

3-ethoxy-4,5-difluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c1-2-11-7-4-5(12)3-6(9)8(7)10/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBALKILTUEYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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